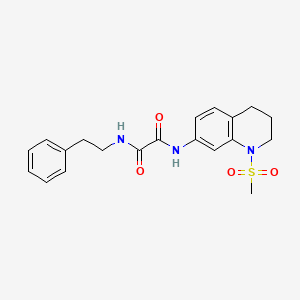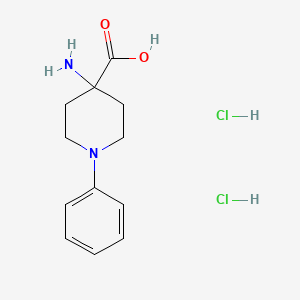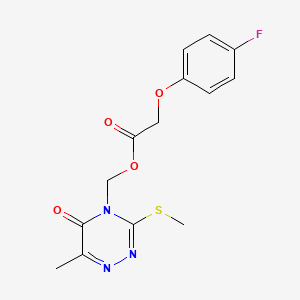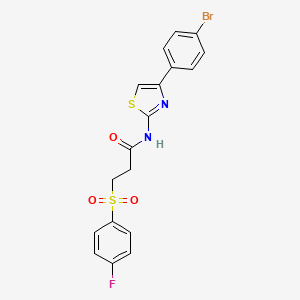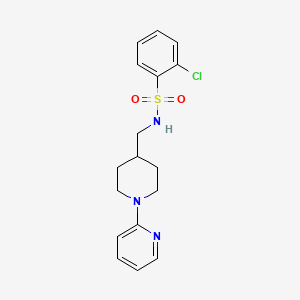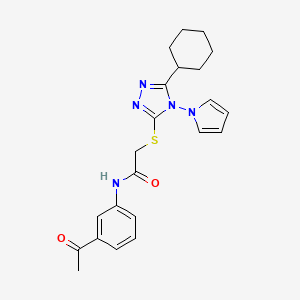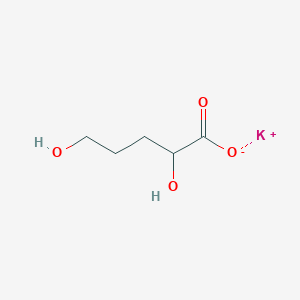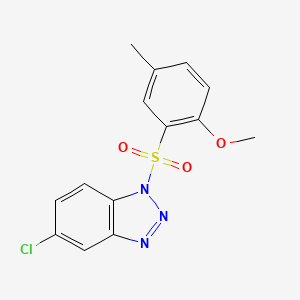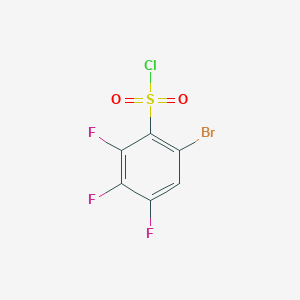
6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C(_6)HBrClF(_3)O(_2)S It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride typically involves the sulfonylation of 6-bromo-2,3,4-trifluorobenzene. One common method includes the reaction of 6-bromo-2,3,4-trifluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfinyl or sulfhydryl derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Typical reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) are employed.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Sulfinyl and Sulfhydryl Compounds: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, where the sulfonyl group can enhance bioavailability and metabolic stability.
Medicine: Utilized in the development of drugs, particularly in the synthesis of sulfonamide-based antibiotics and other therapeutic agents.
Industry: Applied in the production of specialty chemicals, dyes, and polymers, where its reactivity can be harnessed to create complex molecular architectures.
Mecanismo De Acción
The mechanism by which 6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride exerts its effects is primarily through its ability to act as an electrophile The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonothioate bonds
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trifluorobenzenesulfonyl chloride: Lacks the bromine atom, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of bromine, leading to variations in chemical behavior and uses.
6-Chloro-2,3,4-trifluorobenzenesulfonyl chloride:
Uniqueness
6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.
By understanding the properties, reactions, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial contexts.
Propiedades
IUPAC Name |
6-bromo-2,3,4-trifluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF3O2S/c7-2-1-3(9)4(10)5(11)6(2)14(8,12)13/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZDTVNVOMJJSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)
![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)
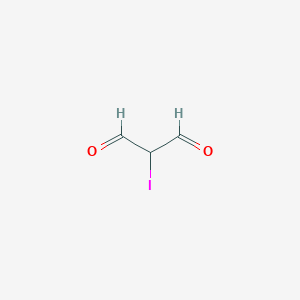
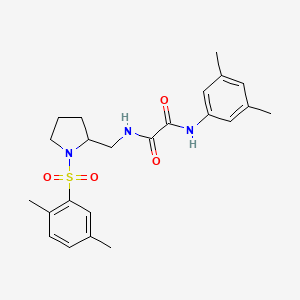
![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)
